(S)-2-Phenethylpiperazine dihydrochloride
Description
(S)-2-Phenethylpiperazine dihydrochloride is a chiral piperazine derivative characterized by a phenethyl group (-CH₂CH₂C₆H₅) attached to the second carbon of the piperazine ring in the (S)-configuration. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
(2S)-2-(2-phenylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12;;/h1-5,12-14H,6-10H2;2*1H/t12-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCMVWAICYVFJG-LTCKWSDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)CCC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The final product is typically purified through crystallization or chromatography techniques to ensure its suitability for research and industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring’s nitrogen atoms participate in nucleophilic substitutions, enabling derivatization:
Key Observation : Solvents like acetonitrile or THF and bases such as KPO optimize substitution efficiency .
Acid-Base Reactivity
The dihydrochloride salt undergoes reversible protonation, influencing solubility and receptor binding:
-
Protonation States at pH 7.4 :
Biological Implications :
-
Facilitates dopamine and norepinephrine release via ionic interactions with presynaptic transporters .
-
Potentiates α-methyl-p-tyrosine-induced monoamine depletion, indicating uptake inhibition .
Stereochemical Influence on Reactivity
The (S)-configuration governs substrate selectivity in enzymatic and synthetic contexts:
-
Enzymatic Resolution : Lipase-mediated hydrolysis of racemic precursors preferentially cleaves (R)-enantiomers, enriching (S)-forms .
-
Catalytic Asymmetry : Chiral catalysts induce stereoselective aza-Michael additions, avoiding racemization during cyclization .
Analytical Characterization
Reaction products are validated via:
-
HPLC Monitoring : Tracks intermediate formation (e.g., (S)-2-(2-thienylethylamino) derivatives) with >98% purity thresholds .
-
Chiral Stationary Phases : Resolve enantiomers using cellulose-based columns, confirming ee ≥99% .
Pharmacological Interactions
While not a direct chemical reaction, (S)-2-phenethylpiperazine’s binding to σ and histamine H receptors involves:
-
Hydrogen Bonding : Piperazine NH groups interact with Glu50 and His29 residues in receptor active sites .
-
π-Stacking : The phenethyl group engages aromatic residues, stabilizing ligand-receptor complexes .
Stability and Degradation
Scientific Research Applications
Dopamine Receptor Antagonism
Research indicates that (S)-2-Phenethylpiperazine dihydrochloride acts as a dopamine D2 receptor antagonist. This property is particularly significant in the context of treating psychotic disorders such as schizophrenia. The blockade of D2 receptors is associated with alleviating both positive and negative symptoms of schizophrenia, which include hallucinations and emotional detachment .
Case Study: A patent describes the use of compounds like this compound for treating schizophrenia and mood disorders by targeting dopamine receptors .
Serotonin Receptor Modulation
The compound has also been studied for its effects on serotonin receptors, particularly the 5-HT2A receptor. It serves as an inverse agonist at this receptor, which may contribute to its efficacy in managing conditions such as anxiety and depression .
Research Findings: A study highlighted that modifying the chemical structure of phenethylpiperazine derivatives could enhance their selectivity and potency at serotonin receptors, indicating potential for developing new antidepressants .
Potential in Treating Other Disorders
Beyond psychosis and mood disorders, this compound has implications in treating conditions related to serotonin dysregulation, including anxiety disorders and certain types of insomnia .
Comparative Analysis of Applications
| Application Area | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Dopamine D2 Receptor Antagonism | Blocks D2 receptors | Schizophrenia treatment |
| Serotonin 5-HT2A Modulation | Acts as an inverse agonist | Anxiety and depression management |
| General Neurotransmitter Modulation | Interacts with multiple neurotransmitter systems | Potential for broader psychiatric applications |
Mechanism of Action
The mechanism of action of (S)-2-Phenethylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to certain neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs of Piperazine Dihydrochloride Derivatives
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Chirality: The (S)-configuration in this compound may confer stereoselective binding to targets like serotonin or dopamine receptors, unlike non-chiral analogs such as 1-(2-Phenylethyl)piperazine dihydrochloride .
Trifluoromethylphenyl: Introduces electron-withdrawing properties, which could reduce oxidative metabolism and improve pharmacokinetic stability . Methylphenyl: Steric hindrance from the ortho-methyl group may limit receptor access compared to the flexible phenethyl chain .
Piperazine vs. Piperidine: Piperazine derivatives (e.g., vanoxerine) have two nitrogen atoms, enabling stronger hydrogen bonding vs. piperidine derivatives like 4-(Diphenylmethoxy)piperidine hydrochloride (single nitrogen) .
Pharmacological and Physicochemical Comparisons
- Lipophilicity : Phenethyl-substituted compounds (logP ~2.5–3.0) are more lipophilic than methyl-substituted analogs (logP ~1.0–1.5), impacting tissue distribution .
- Receptor Affinity: Vanoxerine, a piperazine-based CDK inhibitor, demonstrates nanomolar to low micromolar IC₅₀ values in cancer models, suggesting that this compound could exhibit similar potency if optimized for kinase interactions .
- Metabolic Stability : Trifluoromethyl groups (as in ) reduce cytochrome P450-mediated metabolism, a feature absent in the parent compound .
Biological Activity
(S)-2-Phenethylpiperazine dihydrochloride is a compound of interest in pharmacology, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a piperazine ring substituted with a phenethyl group. Its structure is significant for its interaction with various biological targets.
-
Serotonin Reuptake Inhibition :
- Research indicates that derivatives of 2-phenethylpiperazine act as selective serotonin reuptake inhibitors (SSRIs). These compounds demonstrate binding affinity at the serotonin transporter (SERT), which is crucial for the modulation of serotonin levels in the brain. For example, some derivatives have shown IC50 values in the micromolar range, indicating moderate potency compared to traditional SSRIs like fluoxetine .
-
Antidepressant Activity :
- The compound's potential as an antidepressant has been highlighted in studies where it was found to alleviate symptoms associated with depression, likely through its action on serotonin pathways. The synthesis of various analogs has led to the identification of compounds that may reduce SSRI-induced sexual dysfunction while maintaining antidepressant efficacy .
-
Neuroprotective Effects :
- Preliminary studies suggest that (S)-2-phenethylpiperazine may exhibit neuroprotective properties, potentially offering benefits in neurodegenerative conditions. This activity could be attributed to its influence on neurotransmitter systems and cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Serotonin Reuptake Inhibition | Binding to SERT | |
| Antidepressant Effects | Modulation of serotonin levels | |
| Neuroprotection | Potential cellular signaling effects |
Case Studies and Clinical Applications
-
Clinical Trials :
- Several clinical trials have investigated the efficacy of piperazine derivatives, including (S)-2-phenethylpiperazine, in treating depression and anxiety disorders. These trials often focus on comparing new compounds against established SSRIs to evaluate their safety and effectiveness.
-
Pharmacokinetic Studies :
- Pharmacokinetic evaluations have shown that the absorption, distribution, metabolism, and excretion (ADME) profiles of (S)-2-phenethylpiperazine are favorable for therapeutic use. Studies indicate that it achieves adequate plasma concentrations necessary for pharmacological activity without significant toxicity .
- Comparative Efficacy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
